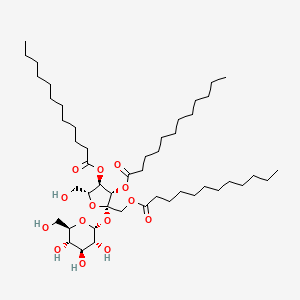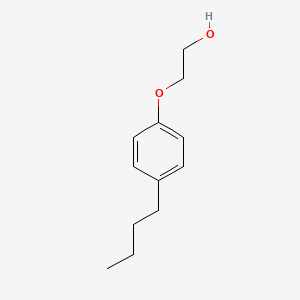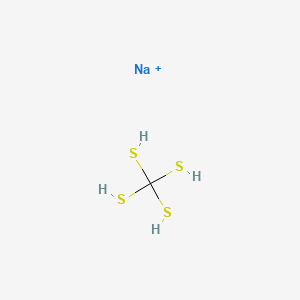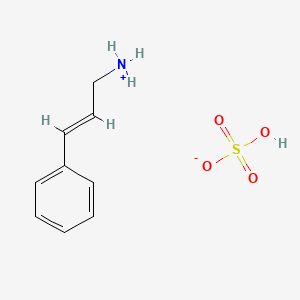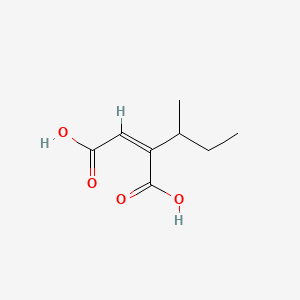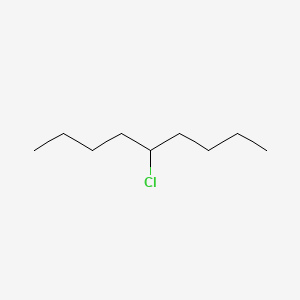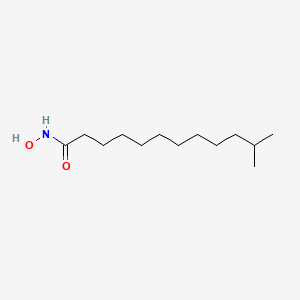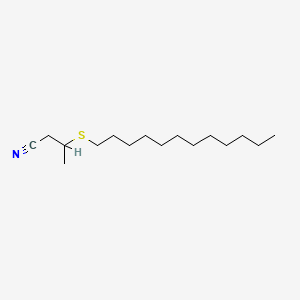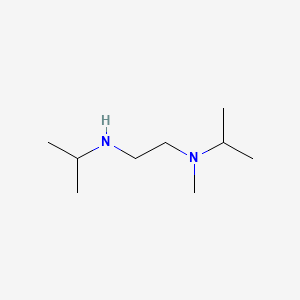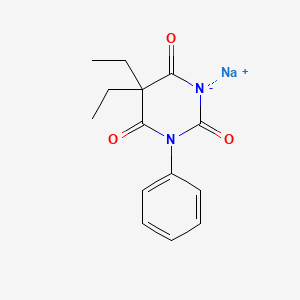
Sodium 5,5-diethyl-1-phenylbarbiturate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of EINECS 261-993-6 involves various synthetic routes and reaction conditions. Industrial production methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and application of the compound .
Análisis De Reacciones Químicas
EINECS 261-993-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
EINECS 261-993-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies related to cellular processes and biochemical pathways. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrial applications include its use in manufacturing processes and as a component in various products .
Mecanismo De Acción
The mechanism of action of EINECS 261-993-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary based on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
EINECS 261-993-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can focus on aspects such as reactivity, stability, and specific applications. Some similar compounds include those listed in the European Inventory of Existing Commercial Chemical Substances .
Propiedades
Número CAS |
59960-26-8 |
|---|---|
Fórmula molecular |
C14H15N2NaO3 |
Peso molecular |
282.27 g/mol |
Nombre IUPAC |
sodium;5,5-diethyl-1-phenylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3.Na/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3,(H,15,17,19);/q;+1/p-1 |
Clave InChI |
XMBUSMPNPGGMHG-UHFFFAOYSA-M |
SMILES canónico |
CCC1(C(=O)[N-]C(=O)N(C1=O)C2=CC=CC=C2)CC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


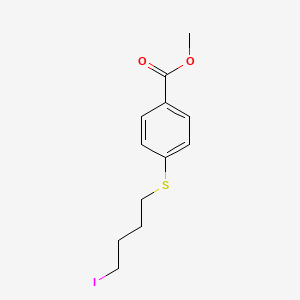

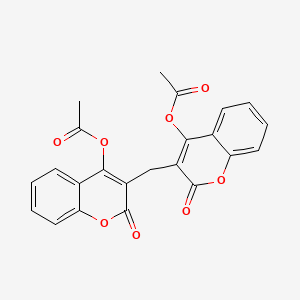
![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
